Ectonucleotidase Resistance: ADPβS Degrades Only 14.5% in 1 Hour Versus Rapid Complete Hydrolysis of Native ADP
In intact rat liver parenchymal cells, the radiolabeled analog [35S]ADPβS (ADPβ35S) exhibited only 14.5 ± 1.4% degradation after a 1-hour incubation, whereas native ADP is rapidly dephosphorylated by the same ecto-nucleotidase system to the extent that its effective concentration cannot be maintained without ATP-regenerating systems [1]. This near-complete resistance contrasts with other 'stable' analogs: in HeLa and HUVEC cell cultures, ATPγS, α,β-methylene-ATP, and β,γ-methylene-ATP all undergo partial or complete degradation by ecto-nucleotide pyrophosphatase and ATPDase, while ADPβS alone remains fully resistant [2]. At a concentration of 250 μM, ADPβS resisted dephosphorylation by purified bovine aorta ATP-diphosphohydrolase, whereas 2-chloroATP, 2-MeSATP, and 8-bromo-ATP were hydrolyzed at 99%, 63%, and 20% of the ATP hydrolysis rate, respectively .
| Evidence Dimension | Resistance to ectonucleotidase degradation (degradation after 1 hr) |
|---|---|
| Target Compound Data | 14.5 ± 1.4% degraded after 1 hr (ADPβ35S in rat liver parenchymal cells) |
| Comparator Or Baseline | Native ADP: rapidly and completely hydrolyzed under identical conditions; 2-chloroATP: 99% of ATP hydrolysis rate; 2-MeSATP: 63%; 8-bromo-ATP: 20% |
| Quantified Difference | ADPβS degradation is only ~14.5% after 1 hr vs essentially complete degradation of ADP; >6-fold greater stability than the next most resistant analog (8-bromo-ATP at 20% residual) |
| Conditions | Intact rat liver parenchymal cells; purified ATPDase from bovine aorta smooth muscle cells at 250 μM substrate; HeLa and HUVEC cell cultures with serum-containing medium |
Why This Matters
Procurement of ADPβS rather than native ADP or alternative stable analogs is essential for any experimental protocol requiring sustained, quantifiable nucleotide concentration at the receptor or enzyme target over minutes to hours, including long-term perfusion studies, cumulative concentration-response curves, and cell-based assays where ectonucleotidase activity would otherwise introduce uncontrolled variability.
- [1] Keppens, S., Vandekerckhove, A. and De Wulf, H. (1993) 'Binding of the radioligand [35S]adenosine 5'-O-(2-thiodiphosphate) and intracellular calcium response in rat liver parenchymal cells', Biochemical Pharmacology, 45(4), pp. 801–807. View Source
- [2] Maszewska, M. et al. (2003) 'Degradation of extracellular nucleotides and their analogs in HeLa and HUVEC cell cultures', Acta Biochimica Polonica, 50(4), pp. 973–984. View Source
